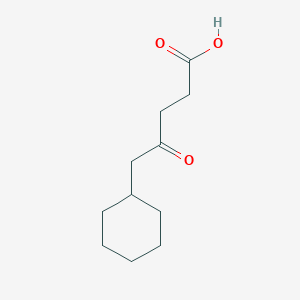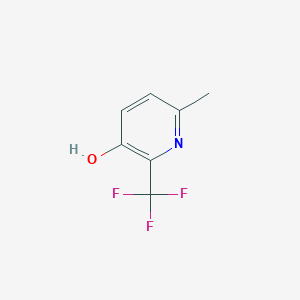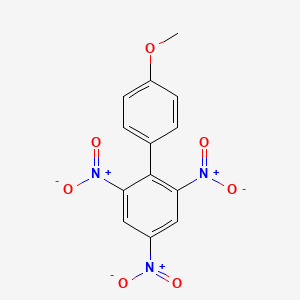
5-Cyclohexyl-4-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclohexyl-4-oxopentanoic acid is an organic compound with the molecular formula C11H18O3 It is a derivative of cyclohexane and contains both a ketone and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-4-oxopentanoic acid can be achieved through several methods. One common approach involves the oxidation of cyclohexane derivatives. For instance, the liquid-phase oxidation of cyclohexane using molecular oxygen in the presence of cobalt compounds can yield various carboxylic acids, including this compound . The reaction conditions typically involve temperatures of 423-433 K and pressures of 0.8-1.0 MPa .
Industrial Production Methods
Industrial production methods for this compound are similar to those used for other carboxylic acids derived from cyclohexane. The process involves the oxidation of cyclohexane in large-scale reactors, followed by purification steps to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclohexyl-4-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other carboxylic acids or anhydrides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts or acidic conditions .
Major Products
The major products formed from these reactions include various cyclohexyl derivatives, such as cyclohexyl esters and amides .
Applications De Recherche Scientifique
5-Cyclohexyl-4-oxopentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Cyclohexyl-4-oxopentanoic acid involves its interaction with specific molecular targets. The compound can undergo various biochemical transformations, leading to the formation of active metabolites. These metabolites can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Cyclohexyl-4-oxopentanoic acid include:
- 6-Oxohexanoic acid
- Glutaric acid
- Adipic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique cyclohexyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
4354-63-6 |
|---|---|
Formule moléculaire |
C11H18O3 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
5-cyclohexyl-4-oxopentanoic acid |
InChI |
InChI=1S/C11H18O3/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9/h9H,1-8H2,(H,13,14) |
Clé InChI |
PWVBPNGWEWCGDG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Methoxymethoxy)-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B13991938.png)



![[4-(3-Ethoxypropylamino)phenyl]boronic acid](/img/structure/B13991954.png)
![4-[(E)-2-(4-Chlorophenyl)ethenyl]-6-methoxy-8-quinolinamine](/img/structure/B13991959.png)

![4-Quinolinemethanol, a-[[bis(2-hydroxyethyl)amino]methyl]-2-phenyl-](/img/structure/B13991971.png)
![N-[2-(2-Naphthalenyl)-5-benzoxazolyl]acetamide](/img/structure/B13991981.png)




